N-(3-(5-(2-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

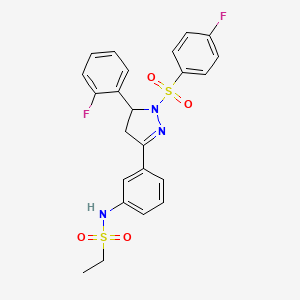

This compound features a 4,5-dihydro-1H-pyrazole core substituted with:

- A 2-fluorophenyl group at position 3.

- A 4-fluorophenylsulfonyl group at position 1.

- A meta-substituted phenyl ring (position 3) bearing an ethanesulfonamide moiety.

The ethanesulfonamide group contributes to solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-18-7-5-6-16(14-18)22-15-23(20-8-3-4-9-21(20)25)28(26-22)34(31,32)19-12-10-17(24)11-13-19/h3-14,23,27H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAIUWODVIITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes available research findings on its biological activity, including relevant case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole moiety, sulfonamide linkage, and fluorinated phenyl groups, which contribute to its biological properties. The molecular formula is C₁₉H₁₈F₂N₂O₂S, with a molecular weight of approximately 366.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These values suggest that the compound may exhibit similar efficacy in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research indicates that derivatives with sulfonamide functionalities can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. A related study found that compounds with similar structural motifs inhibited COX-2 with IC₅₀ values in the low micromolar range.

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it could induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

- Study on Antitumor Activity : A study investigated a series of pyrazole derivatives for their antitumor activity against A549 lung cancer cells. The results indicated that compounds with similar structures to this compound exhibited IC₅₀ values as low as 26 µM, indicating potent activity against lung cancer cells .

- Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered at doses correlating with the pharmacological profile observed in vitro .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Core Structure and Key Substituents

Key Observations:

Substituent Effects

Fluorophenyl vs. Chlorophenyl Sulfonyl Groups

- The 4-fluorophenylsulfonyl group in the target compound offers stronger electron-withdrawing effects than the 3-chlorophenylsulfonyl group in . This difference could modulate enzymatic stability or receptor affinity .

Ethanesulfonamide vs. Carbothioamide

Crystallographic and Analytical Tools

Q & A

Basic Research Questions

What are the key steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically including:

- Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions (ethanol, 80°C, 12–24 hours) .

- Sulfonylation : Introduction of the sulfonyl group using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity .

Critical parameters : Temperature control during sulfonylation, stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation .

Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of pyrazole ring substitution and sulfonamide group integration (e.g., δ 3.5–4.0 ppm for dihydropyrazole protons) .

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~545.12 g/mol) .

How are physicochemical properties like solubility and stability determined?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) via shake-flask method followed by UV-Vis quantification .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; hydrolytic stability assessed at pH 2–9 .

Key finding : Limited aqueous solubility (≤0.1 mg/mL in PBS) necessitates formulation with solubilizing agents (e.g., cyclodextrins) .

Advanced Research Questions

How can researchers resolve contradictions in reported biochemical activity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific binding .

- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 3-fluorophenyl substituents) to isolate structure-activity relationships (SAR) .

What computational methods predict target interactions and guide SAR studies?

- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., COX-2, carbonic anhydrase IX). Fluorophenyl groups show strong hydrophobic binding in COX-2’s active site .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- QSAR Models : 3D descriptors (e.g., CoMFA, CoMSIA) correlate logP and electronegativity with anti-inflammatory activity (R² >0.85) .

How does structural modification enhance bioavailability or target selectivity?

- Sulfonamide substitution : Replacing ethanesulfonamide with methanesulfonamide reduces logP (from 3.2 to 2.8), improving solubility but decreasing COX-2 affinity .

- Pyrazole ring fluorination : 2-Fluorophenyl groups enhance metabolic stability (t₁/₂ >6 hours in microsomes) compared to non-fluorinated analogs .

Experimental validation : In vitro CYP450 inhibition assays (e.g., CYP3A4) and hepatic microsome stability tests .

What crystallographic insights inform structural optimization?

- Single-crystal X-ray diffraction : Reveals dihedral angles between pyrazole and fluorophenyl rings (e.g., 15–25°), impacting steric hindrance and binding .

- H-bond networks : Sulfonamide oxygen forms H-bonds with Thr513 in COX-2 (distance: 2.8 Å), critical for inhibitory activity .

Application : Modify substituents to optimize H-bonding (e.g., -SO₂NH₂ → -SO₂NMe₂) while retaining affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.